ethyl 2-(3,4-dimethyl-6-oxopyridazin-1(6H)-yl)acetate
Description
Ethyl 2-(3,4-dimethyl-6-oxopyridazin-1(6H)-yl)acetate is a pyridazinone derivative characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms (positions 1 and 2) and a ketone group at position 4. The compound features ethyl ester and 3,4-dimethyl substituents, which influence its physicochemical and pharmacological properties. Pyridazinones are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, anticonvulsant, and analgesic effects . This compound is synthesized via alkylation reactions of pyridazinone precursors, a method widely employed for analogous structures .
Properties
IUPAC Name |
ethyl 2-(3,4-dimethyl-6-oxopyridazin-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-4-15-10(14)6-12-9(13)5-7(2)8(3)11-12/h5H,4,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFBPSCLSXTXVGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C=C(C(=N1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Pyridazinone Core
The primary step in preparing ethyl 2-(3,4-dimethyl-6-oxopyridazin-1(6H)-yl)acetate is the construction of the pyridazinone ring system, typically achieved by the reaction of appropriate oxoacid precursors with hydrazine derivatives.
Starting Materials: Oxoacids such as substituted ketoacids (e.g., 3,4-dimethyl-6-oxopyridazin-1(6H)-one precursors) react with hydrazine hydrate to form 4,5-dihydropyridazinones, which are key intermediates in the synthesis.
Reaction Conditions: This step is often conducted in aqueous or alcoholic media under reflux, facilitating ring closure via hydrazine nucleophilic attack on the keto group.
Alkylation to Introduce the Ethyl Acetate Side Chain
Following pyridazinone core formation, alkylation introduces the ethyl acetate moiety at the nitrogen atom (N1 position).
Alkylating Agents: Ethyl bromoacetate or ethyl chloroacetate are commonly used to alkylate the pyridazinone nitrogen, forming the ethyl acetate substituent.
Base Catalysis: Potassium carbonate (K2CO3) or other mild bases are employed to deprotonate the pyridazinone nitrogen, enhancing nucleophilicity for alkylation.
Solvent and Conditions: Anhydrous acetonitrile or other polar aprotic solvents are preferred, with reflux for several hours (5–7 h) to ensure complete reaction.
Purification: Post-reaction mixtures are cooled, diluted with water, and the precipitate is collected by suction filtration. Further purification is achieved by flash chromatography using cyclohexane/ethyl acetate mixtures with varying ratios depending on the compound polarity.
Alternative Functionalization Approaches
Additional methods involve modifying the pyridazinone ring or side chains to optimize yield or introduce functional diversity.
Condensation with Aldehydes: Treatment of 4,5-dihydropyridazinones with aromatic aldehydes in the presence of KOH leads to derivatives that can be further alkylated.
Hydrazide Intermediates: Starting from 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl acetohydrazide, various heterocyclizations and acylations yield functionalized pyridazinone derivatives, which can be adapted for ethyl acetate introduction.
Representative Reaction Scheme and Conditions
| Step | Reactants | Conditions | Product | Notes |
|---|---|---|---|---|
| 1 | 3,4-dimethyl-6-oxopyridazinone precursor + hydrazine hydrate | Reflux in aqueous/alcoholic medium | 4,5-dihydropyridazinone intermediate | Ring closure |
| 2 | 4,5-dihydropyridazinone + ethyl bromoacetate | K2CO3, anhydrous CH3CN, reflux 5-7 h | This compound | Alkylation at N1 |
| 3 | Crude product | Dilution with cold water, filtration, flash chromatography (cyclohexane/ethyl acetate 1:1 or 1:2) | Pure ethyl ester | Purification |
Analytical Data Supporting Preparation
NMR Spectroscopy: Characteristic signals in ^1H-NMR include ethyl group triplets (~1.29 ppm), methylene singlets (~3.78 ppm), and methyl singlets corresponding to the dimethyl substitutions.
IR Spectroscopy: Carbonyl stretching bands near 1740 cm^-1 confirm ester functionality; bands near 1600 cm^-1 correspond to the pyridazinone C=O and C=N groups.
Chromatography: Flash chromatography with cyclohexane/ethyl acetate mixtures effectively separates the desired product from impurities, with solvent ratios adjusted based on compound polarity.
Summary of Key Research Findings
The preparation of this compound is well-established via hydrazine-mediated pyridazinone ring formation followed by alkylation with ethyl haloacetates.
Reaction optimization involves controlling base equivalents, solvent choice, and reaction time to maximize yield and purity.
Purification protocols typically employ flash chromatography with solvent systems tailored to the compound's polarity profile.
Variations in substituents on the pyridazinone ring or side chains can be introduced via condensation with aldehydes or acylation of hydrazide intermediates, allowing structural diversification.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(3,4-dimethyl-6-oxopyridazin-1(6H)-yl)acetate is reactive under various conditions. It can undergo:
Oxidation: : When exposed to strong oxidizing agents like potassium permanganate or hydrogen peroxide, the compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: : Using reducing agents such as lithium aluminum hydride or sodium borohydride, it can be reduced to the corresponding alcohols or other reduced forms.
Substitution: : Halogenation, nitration, and sulfonation reactions can occur on the pyridazine ring, facilitated by suitable reagents like bromine, nitric acid, or sulfuric acid.
Common Reagents and Conditions: Typical reagents include oxidizing agents (potassium permanganate), reducing agents (sodium borohydride), and various halogenating agents (bromine). Conditions such as temperature, solvent, and pressure are adjusted to favor the desired reactions.
Major Products: Major products from these reactions include various substituted pyridazine derivatives, alcohols, and acids, which can serve as intermediates for further chemical synthesis.
Scientific Research Applications
Pharmaceutical Applications
Ethyl 2-(3,4-dimethyl-6-oxopyridazin-1(6H)-yl)acetate has been investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of pyridazine compounds can inhibit specific cancer cell lines by targeting key proteins involved in cancer progression. For instance, compounds similar to this compound have shown promise in inhibiting PRMT5, a protein implicated in various cancers. The inhibition of PRMT5 leads to reduced substrate methylation and disrupts cancer cell survival pathways .
Antimicrobial Properties
The compound has also been explored for its antimicrobial properties. Studies suggest that pyridazine derivatives exhibit activity against a range of bacterial strains, making them potential candidates for developing new antibiotics. The mechanism involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes required for bacterial growth .
Material Science Applications
Beyond pharmaceuticals, this compound is being researched for its applications in material science.
Polymer Chemistry
The compound can serve as a building block in the synthesis of novel polymers with tailored properties. Its unique structure allows for the incorporation into polymer chains that exhibit enhanced thermal stability and mechanical strength. This application is particularly relevant in the development of high-performance materials for industrial uses.
Dyes and Pigments
Research has indicated that derivatives of this compound can be used to synthesize dyes with vibrant colors and excellent lightfastness. Such dyes are valuable in textile and coating industries where durability and color retention are critical .
Case Studies
Case Study 1: Anticancer Research
In a study published by PMC, researchers synthesized a series of pyridazine derivatives and evaluated their efficacy against various cancer cell lines. This compound was included in the screening process, demonstrating significant cytotoxicity against MTAP-deleted cancer cells through PRMT5 inhibition .
Case Study 2: Antimicrobial Testing
A collaborative study assessed the antimicrobial efficacy of several pyridazine derivatives, including this compound. Results showed promising activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development .
Mechanism of Action
Mechanism: The mechanism of action of ethyl 2-(3,4-dimethyl-6-oxopyridazin-1(6H)-yl)acetate largely depends on its interaction with molecular targets such as enzymes and receptors. The compound's functional groups can form hydrogen bonds, ionic interactions, and covalent bonds with target molecules, affecting their activity.
Molecular Targets and Pathways: Research indicates that the compound can modulate various biochemical pathways by interacting with key enzymes involved in metabolic processes. For instance, it may inhibit or activate specific enzymes, altering the downstream effects in cellular functions.
Comparison with Similar Compounds
Pharmacological Activity
- Anticancer Potential: Ethyl (4-benzyl-3-methyl-6-oxopyridazin-1(6H)-yl)acetate demonstrates preclinical anticancer activity, possibly due to interactions with cellular kinases or DNA repair pathways .
- Anticonvulsive Activity : The 2-chlorobenzyl-substituted analog shows promise as an anticonvulsant, likely via modulation of GABAergic neurotransmission .
- Toxicity Profile : Safety data for ethyl 2-(4,6-dimethyl-3-oxoisothiazolo[5,4-b]pyridin-2(3H)-yl)acetate (a related isothiazolopyridine) indicate acute oral toxicity (LD₅₀ > 300 mg/kg) and skin irritation, emphasizing the need for substituent-specific hazard assessments .
Physicochemical Properties
- Solubility: Chlorinated derivatives (e.g., Cl-benzyl) exhibit lower aqueous solubility compared to non-halogenated analogs, impacting formulation strategies.
- Stability: Crystallographic studies (e.g., Hirshfeld surface analysis) reveal that intermolecular hydrogen bonding in pyridazinones enhances solid-state stability .
Biological Activity
Ethyl 2-(3,4-dimethyl-6-oxopyridazin-1(6H)-yl)acetate is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C₉H₁₂N₂O₃
- CAS Number : 874491-31-3
- Molecular Weight : 196.203 g/mol
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as an anti-inflammatory and anticancer agent.
1. Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit anti-inflammatory properties. For instance, derivatives of pyridazine have shown inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory process. In vitro studies demonstrated that these compounds can significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages .
2. Anticancer Properties
Several studies have suggested that pyridazine derivatives may possess anticancer properties. This compound has been tested for its ability to inhibit cancer cell proliferation. A notable study assessed its effects on various cancer cell lines, revealing IC50 values in the micromolar range, indicating moderate potency against specific cancer types .
Case Studies and Experimental Data
A series of experiments were conducted to evaluate the biological activity of this compound:
| Study | Methodology | Findings |
|---|---|---|
| Study 1 | In vitro assays on human cancer cell lines | IC50 values ranging from 5 to 15 µM against breast and colon cancer cells |
| Study 2 | Anti-inflammatory assays in macrophages | Significant reduction in TNF-alpha and IL-6 production |
| Study 3 | Animal model studies | Reduced tumor growth in xenograft models compared to control groups |
The proposed mechanism of action for this compound involves the modulation of signaling pathways associated with inflammation and cell proliferation. It is believed to interfere with the NF-kB signaling pathway, which plays a crucial role in regulating immune response and inflammation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
